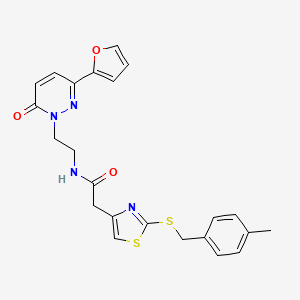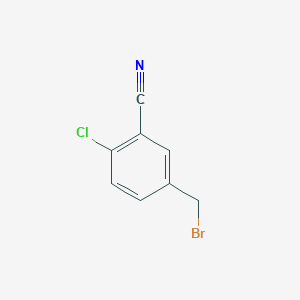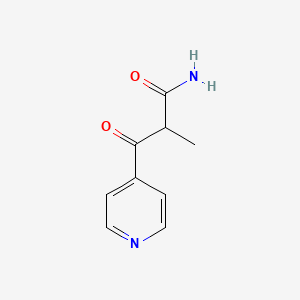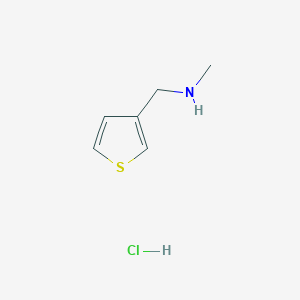![molecular formula C20H27NO2 B2494367 N-[(2-méthoxyadamantan-2-yl)méthyl]-2-méthylbenzamide CAS No. 1797716-58-5](/img/structure/B2494367.png)
N-[(2-méthoxyadamantan-2-yl)méthyl]-2-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound works by antagonizing NMDA (N-methyl-D-aspartate) receptors in the brain, which helps to reduce the abnormal activity of glutamate, a neurotransmitter involved in brain cell death.
Applications De Recherche Scientifique
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of adamantane derivatives.
Biology: Investigated for its neuroprotective properties and its role in modulating neurotransmitter activity.
Medicine: Primarily used in the treatment of Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide can be synthesized through a multi-step process. The synthesis begins with the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting compound is then reacted with methoxybenzoyl chloride to produce the final product. The purity and identity of the compound can be confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Mécanisme D'action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide involves the antagonism of NMDA receptors in the brain. By blocking these receptors, the compound helps to decrease the excessive release of glutamate, which can lead to neuronal damage and death. This action helps to protect brain cells and improve cognitive function in patients with neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that shares a similar adamantane structure.
Rimantadine: Another antiviral drug with a similar mechanism of action.
Ketamine: An NMDA receptor antagonist used as an anesthetic and for treating depression
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide is unique due to its specific structure, which allows it to effectively block NMDA receptors without the side effects commonly associated with other NMDA antagonists. Its neuroprotective properties and ability to improve cognitive function make it a valuable compound in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-5-3-4-6-18(13)19(22)21-12-20(23-2)16-8-14-7-15(10-16)11-17(20)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRNTYZNDGYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
![1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2494293.png)
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)




![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)


